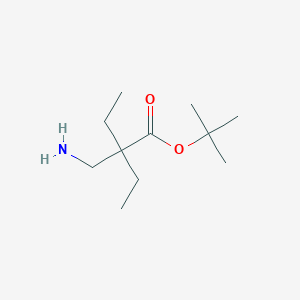

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate

Description

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is a branched ester featuring a tert-butyl group, an aminomethyl substituent, and an ethyl side chain. The tert-butyl group enhances steric protection and lipophilicity, while the aminomethyl moiety provides a reactive site for further functionalization, such as amide bond formation or alkylation.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-8,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCLIKGCSSRTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and well-documented synthetic approach to tert-Butyl 2-(aminomethyl)-2-ethylbutanoate involves the nucleophilic substitution of a suitable halogenated ester precursor with an amine source under basic conditions.

-

- tert-Butyl 2-(bromomethyl)-2-ethylbutanoate (halogenated ester)

- Amine nucleophile (typically ammonia or a primary amine)

-

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic organic solvents

- Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar bases to deprotonate the amine and facilitate nucleophilic attack

- Temperature: Ambient to slightly elevated temperatures to optimize reaction rates without decomposition

- Reaction Time: Several hours, often monitored by TLC or NMR to confirm completion

Mechanism:

The reaction proceeds via an SN2 nucleophilic substitution where the amine attacks the electrophilic carbon attached to the bromine, displacing the halide and forming the aminomethyl group attached to the ester.Alternative Route:

Esterification of 2-(aminomethyl)-2-ethylbutanoic acid with tert-butyl alcohol under acidic catalysis can also yield the target compound, although this method is less commonly reported for this specific compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, cost-effectiveness, and environmental considerations.

Continuous Flow Reactors:

Use of continuous flow technology allows precise control over reaction parameters (temperature, mixing, residence time), improving yields and reducing side reactions.Catalysts and Automation:

Catalytic systems and automated reagent addition improve reproducibility and reduce waste.Green Chemistry Considerations:

Efforts include minimizing hazardous reagents, solvent recycling, and employing environmentally benign oxidants or reducing agents when applicable.

Detailed Reaction Analysis and Research Findings

| Aspect | Details |

|---|---|

| Key Reaction Type | Nucleophilic substitution (SN2) of halogenated ester with amine |

| Typical Solvents | Dichloromethane, tetrahydrofuran |

| Bases Used | Sodium hydride, potassium carbonate |

| Temperature Range | 0°C to 50°C |

| Reaction Time | 4–24 hours depending on scale and conditions |

| Purification Methods | Extraction, recrystallization, column chromatography |

| Yield Range | Generally high (70–90%) under optimized conditions |

| Monitoring Techniques | Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS) |

| Side Reactions | Hydrolysis of ester under strongly basic or aqueous conditions; over-alkylation of amine |

| Optimization Strategies | Controlled addition of reagents, inert atmosphere to prevent oxidation, temperature control |

Representative Experimental Procedure (Literature-Based)

- Step 1: Dissolve tert-butyl 2-(bromomethyl)-2-ethylbutanoate (1 equiv) in dry dichloromethane under nitrogen atmosphere.

- Step 2: Add potassium carbonate (2 equiv) to the solution to act as a base.

- Step 3: Introduce the amine nucleophile (e.g., ammonia or methylamine) dropwise while stirring at room temperature.

- Step 4: Stir the reaction mixture for 12–18 hours, monitoring progress by TLC or NMR.

- Step 5: Upon completion, quench the reaction with water, extract the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Step 6: Purify the crude product by recrystallization or silica gel chromatography to obtain this compound as a pure compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | tert-butyl 2-(bromomethyl)-2-ethylbutanoate | Amine, NaH or K2CO3, DCM or THF, RT | High yield, straightforward | Sensitive to moisture, side reactions possible |

| Esterification | 2-(aminomethyl)-2-ethylbutanoic acid | tert-butyl alcohol, acid catalyst | Direct ester formation | Requires pure acid precursor, longer reaction times |

| Continuous flow synthesis | Halogenated ester + amine | Automated, controlled temperature | Scalable, reproducible | Requires specialized equipment |

| Protecting group strategy | Amino acid derivatives | Boc protection, substitution, deprotection | Prevents side reactions | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Imines, amides, or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: New amine derivatives or substituted esters.

Scientific Research Applications

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The aminomethyl group in the target compound enables nucleophilic reactions, whereas pyrrolidine-based analogs (e.g., ) exhibit cyclic amine reactivity, such as ring-opening or hydrogen bonding .

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn:

Reactivity Comparison :

- The target compound’s aminomethyl group may undergo Schiff base formation, while pyrrolidine analogs participate in cycloaddition or coordination chemistry . Aromatic amines (e.g., ) are prone to electrophilic substitution .

Biological Activity

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of this compound typically involves several methods, including nucleophilic substitution and esterification reactions. A common synthetic route includes the reaction of tert-butyl 2-(bromomethyl)-2-ethylbutanoate with an amine under basic conditions, leading to the formation of the desired aminomethyl compound. Alternatively, esterification of 2-(aminomethyl)-2-ethylbutanoic acid with tert-butyl alcohol can also yield this compound.

The biological activity of this compound is largely attributed to its structural features:

- Aminomethyl Group : This group can form hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.

- Ester Group : The ester can undergo hydrolysis, releasing the active aminomethyl moiety, which may exert pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Interaction : The compound has been utilized in studies examining enzyme-substrate interactions, suggesting its role as a biochemical probe.

- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against breast cancer cell lines (MCF-7, SK-BR-3) with notable inhibition rates .

- Anti-inflammatory Properties : Some analogues of tert-butyl compounds have demonstrated anti-inflammatory effects comparable to standard treatments like indomethacin .

Case Studies

Several case studies highlight the biological relevance of related compounds:

- Study on Anti-inflammatory Activity : A series of substituted phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds showed inhibition percentages ranging from 39% to over 54%, indicating potential therapeutic applications .

- Anticancer Evaluation : In vitro studies on various derivatives revealed that certain structures could suppress growth in cancer cell lines effectively after treatment periods of 24 to 72 hours .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 2-(aminomethyl)-2-ethylbutanoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols under controlled conditions. For example, inert atmospheres (N₂/Ar) and low temperatures (0–5°C) minimize side reactions during amine coupling. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures purity. Monitoring reaction progress with TLC and NMR (e.g., disappearance of starting material signals at δ 1.4 ppm for tert-butyl groups) is critical. Adjusting stoichiometry (e.g., 1.2 equiv of amine nucleophile) and using coupling agents like HATU with DIPEA can enhance efficiency .

Q. What spectroscopic methods are essential for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm the tert-butyl group (singlet at δ ~1.4 ppm) and amine protons (broad δ 1.5–2.5 ppm).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for analogous tert-butyl esters .

Q. What safety protocols are recommended when handling this compound during synthesis?

- Methodological Answer : Use personal protective equipment (PPE), fume hoods, and inert gas lines for air-sensitive steps. Tert-butanol derivatives may release toxic byproducts upon decomposition; consult Safety Data Sheets (SDS) for related compounds (e.g., ). Store amines under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What are the mechanistic considerations for the aminomethylation step in synthesizing this compound?

- Methodological Answer : The reaction likely proceeds via nucleophilic attack of the amine on an activated carbonyl intermediate (e.g., mixed anhydride or carbodiimide-activated ester). Kinetic studies (varying temperature, concentration) can identify rate-determining steps. Computational modeling (DFT) of transition states, as applied to similar esters (), may reveal steric effects from the tert-butyl group .

Q. How should discrepancies in NMR data between theoretical predictions and experimental results be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃), dynamic processes (rotamers), or diastereomer formation. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental shifts with databases (e.g., PubChem entries in ) or structurally similar compounds .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Model the amide bond formation using software (Gaussian, ORCA) to calculate activation energies and transition-state geometries. Apply the Polarizable Continuum Model (PCM) to simulate solvent effects. Validate predictions against experimental coupling yields, as shown for tert-butoxycarbonyl-protected amino acids () .

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group in this compound?

- Methodological Answer : Employ bulky reagents (e.g., Grignard reagents) or Lewis acids (e.g., BF₃·OEt₂) to direct regioselectivity. Kinetic studies on analogous tert-butyl esters () suggest that elevated temperatures (60–80°C) may overcome steric barriers. Alternatively, introduce temporary protecting groups to mask reactive sites .

Data Analysis and Contradictions

Q. How can researchers reconcile conflicting HPLC purity results for this compound batches?

Q. What analytical approaches distinguish enantiomeric forms of this compound?

- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis with cyclodextrin additives. Compare optical rotation data with literature values for Boc-protected amino acids (). Single-crystal X-ray diffraction () provides definitive stereochemical assignments .

Experimental Design

Q. Q. How to design a stability study for tert-Butyl 2-(aminomethyl)-2-ethylbutanoate under varying pH and temperature conditions?

- Methodological Answer :

Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Use Arrhenius plots to extrapolate shelf life. Reference tert-butanol stability data () to predict hydrolytic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.